N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S2/c1-13(23)21-16-5-7-17(8-6-16)27(24,25)22-10-9-20-18(22)26-12-14-3-2-4-15(19)11-14/h2-8,11H,9-10,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTNGHIENOSXAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2SCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps:
Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the fluorophenyl group: This step involves the nucleophilic aromatic substitution of a suitable fluorophenyl precursor.
Sulfanyl group attachment: The sulfanyl group can be introduced via a thiol-ene reaction or similar methodologies.
Final assembly: The final step involves coupling the intermediate products under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones under appropriate conditions.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its unique structural features.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Table 1: Key Structural Differences
| Property | Target Compound (3-Fluorophenyl) | 4-Chlorophenyl Analog (CAS 868217-37-2) |
|---|---|---|
| Substituent Position | 3-Fluorophenyl | 4-Chlorophenyl |
| Molecular Weight | ~437.5 g/mol* | ~454.0 g/mol |
| Halogen Impact | Fluorine (electronegative) | Chlorine (lipophilic, bulkier) |
| Potential Bioactivity | Enhanced metabolic stability | Increased hydrophobicity |
*Calculated based on molecular formula.
The 4-chlorophenyl analog’s chlorine atom increases lipophilicity (logP ~3.5 vs. Fluorine’s smaller van der Waals radius and stronger electronegativity may confer better target selectivity in the 3-fluorophenyl derivative .
Complex Analogues with Additional Substituents
N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide (CAS 1226456-54-7) represents a more complex derivative with dual chlorophenyl groups and a nitro substituent (Table 2).
Table 2: Comparison with Nitro-Substituted Analog
| Property | Target Compound (3-Fluorophenyl) | Nitro-Substituted Analog (CAS 1226456-54-7) |
|---|---|---|
| Molecular Formula | C23H21FN4O3S2 | C23H16Cl2N4O3S |
| Molecular Weight | ~437.5 g/mol | 499.4 g/mol |
| Key Functional Groups | Fluorine, sulfonamide | Nitro, dual chlorophenyl |
| Potential Reactivity | Moderate | High (nitro group may induce toxicity) |
The nitro group in CAS 1226456-54-7 introduces strong electron-withdrawing effects, which could enhance binding to electron-deficient enzyme pockets but may also increase oxidative stress and metabolic instability . In contrast, the fluorinated compound avoids nitro-associated toxicity risks while maintaining moderate electronic modulation .
Hypothetical Pharmacological Implications
- Target Affinity : Fluorine’s electronegativity in the target compound may strengthen hydrogen bonding with serine residues in proteases (e.g., thrombin), whereas the 4-chloro analog’s bulkier substituent could hinder binding in sterically sensitive targets .
- Metabolism : The 3-fluorophenyl group likely resists cytochrome P450-mediated oxidation better than the nitro-substituted analog, which may undergo reduction to reactive intermediates .
- Solubility : The nitro-substituted analog’s higher molecular weight and polarity (due to nitro) could reduce aqueous solubility compared to the fluorinated compound.
Biological Activity
N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A sulfonamide moiety , which is often associated with antibacterial properties.
- A 4,5-dihydro-1H-imidazole ring , contributing to its biological activity.
- A fluorophenyl group , which may enhance lipophilicity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing imidazole rings have shown efficacy against various bacterial strains.
| Compound | Activity | Target Organism |
|---|---|---|
| This compound | Moderate | Staphylococcus aureus |
| Similar Sulfonamide Derivative | Strong | Escherichia coli |
Anticancer Potential
The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Mechanism of Action :
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer cell metabolism.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in certain cancer cell lines.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structures had IC50 values indicating potent activity against Gram-positive bacteria . -
Anticancer Study :
Another investigation focused on the compound's ability to induce apoptosis in human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect .
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazole Ring : Utilizing appropriate precursors to synthesize the imidazole core.
- Sulfonation Reaction : Introduction of the sulfonamide group through electrophilic aromatic substitution.
- Final Acetylation : Attaching the acetamide moiety to complete the synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
